molecular formula C13H11N3O2S2 B2900435 N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946317-13-1

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2900435
CAS RN: 946317-13-1
M. Wt: 305.37
InChI Key: ZELGNDVIIRPLPE-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAA belongs to the class of isoxazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is not fully understood, but studies have shown that it may act through multiple pathways. N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to inhibit the activity of several enzymes involved in tumor growth and proliferation, including topoisomerase II and proteasome. N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties.
Biochemical and physiological effects:
N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of topoisomerase II and proteasome. In addition, N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several advantages for laboratory experiments. It is easy to synthesize and has high purity and yield. N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has also been shown to possess significant biological activities, making it a suitable candidate for further scientific research. However, there are also limitations to using N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide in laboratory experiments. N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood. Further studies are needed to fully evaluate the safety and efficacy of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide.

Future Directions

There are several future directions for the scientific research of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. One potential direction is to further investigate the mechanism of action of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, particularly its effects on the activity of topoisomerase II and proteasome. Another potential direction is to evaluate the efficacy of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide in vivo, including its pharmacokinetics and toxicity profile. In addition, further studies are needed to evaluate the potential of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide as a therapeutic agent for cancer and inflammatory diseases. Finally, the development of novel derivatives of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide with improved biological activities and pharmacokinetic properties may also be a promising direction for future research.

Synthesis Methods

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 2-bromo-4-methylthiazole, followed by the reaction of the resulting intermediate with 5-(thiophen-2-yl)isoxazole-3-carboxylic acid. The final product is obtained through the esterification of the resulting carboxylic acid with acetic anhydride. The synthesis of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been optimized to yield high purity and high yield, making it a suitable candidate for further scientific research.

Scientific Research Applications

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Studies have shown that N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-8-7-20-13(14-8)15-12(17)6-9-5-10(18-16-9)11-3-2-4-19-11/h2-5,7H,6H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELGNDVIIRPLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

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